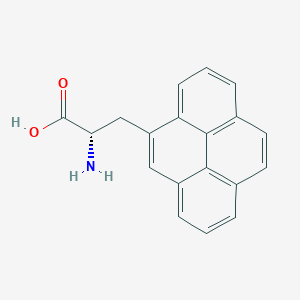
(S)-2-Amino-3-(pyren-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(pyren-4-yl)propanoic acid is an amino acid derivative where the amino group is attached to the second carbon of a propanoic acid chain, and a pyrene moiety is attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(pyren-4-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyrene, a polycyclic aromatic hydrocarbon.
Functionalization: Pyrene is functionalized to introduce a suitable leaving group, such as a bromine atom, at the 4-position.
Coupling Reaction: The functionalized pyrene undergoes a coupling reaction with an appropriate amino acid derivative, such as (S)-2-amino-3-bromopropanoic acid, under conditions that promote the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The pyrene moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrene moiety may yield pyrenequinones, while substitution reactions can introduce various functional groups onto the amino acid backbone.
Scientific Research Applications
(S)-2-Amino-3-(pyren-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be employed in the study of protein-ligand interactions and enzyme mechanisms.
Industry: It is used in the production of advanced materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(pyren-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrene moiety can intercalate into DNA or interact with aromatic amino acid residues in proteins, affecting their function. The amino acid backbone allows for incorporation into peptides and proteins, influencing their structure and activity.
Comparison with Similar Compounds
(S)-2-Amino-3-(naphthalen-2-yl)propanoic acid: Similar structure but with a naphthalene moiety instead of pyrene.
(S)-2-Amino-3-(phenyl)propanoic acid: Contains a phenyl group instead of pyrene.
(S)-2-Amino-3-(anthracen-9-yl)propanoic acid: Features an anthracene moiety.
Uniqueness: (S)-2-Amino-3-(pyren-4-yl)propanoic acid is unique due to the presence of the pyrene moiety, which imparts distinct optical and electronic properties. This makes it particularly valuable in applications requiring fluorescence or electronic conductivity.
Properties
Molecular Formula |
C19H15NO2 |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyren-4-ylpropanoic acid |
InChI |
InChI=1S/C19H15NO2/c20-16(19(21)22)10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)18(12)17(11)13/h1-9,16H,10,20H2,(H,21,22)/t16-/m0/s1 |
InChI Key |
KPVFGFLOYCKUMP-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



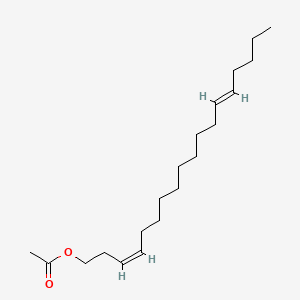
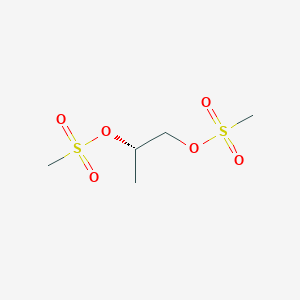
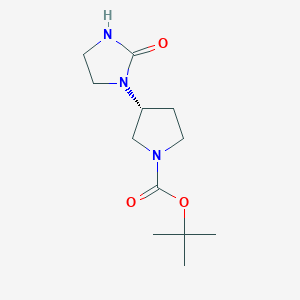
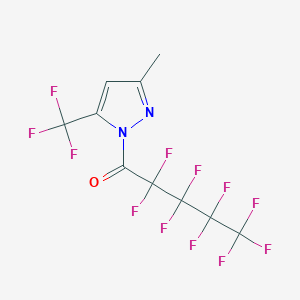
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B15218931.png)
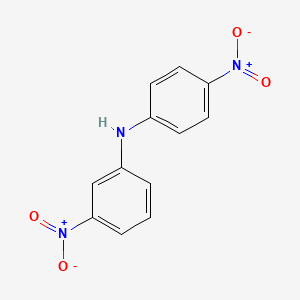


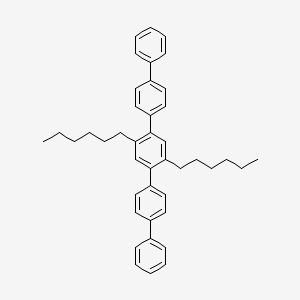
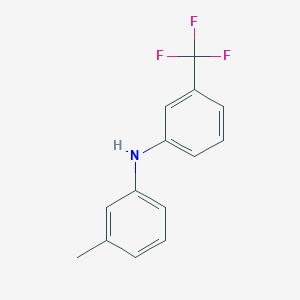


![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
